molecular formula C16H18O3 B8567498 3-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)propanoic acid CAS No. 52001-45-3

3-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)propanoic acid

Cat. No. B8567498
M. Wt: 258.31 g/mol
InChI Key: OVNWTYGFPDRFIT-UHFFFAOYSA-N
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Patent
US03995052

Procedure details

A mixture of indene-3-ethanol (15 g), dry benzene (300 ml), levulinic acid (22.6 g), boron trifluoride etherate (3 ml) and hydrated alkali-aluminum silicate (Molecular Sieves No. 4) is stirred at ambient temperature for 2 hr.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
alkali-aluminum silicate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][CH2:11][OH:12])=[CH:2]1.[C:13]([OH:20])(=[O:19])[CH2:14][CH2:15][C:16]([CH3:18])=O.B(F)(F)F.CCOCC>C1C=CC=CC=1>[CH3:18][C:16]1([CH2:15][CH2:14][C:13]([OH:20])=[O:19])[C:2]2[CH2:1][C:9]3[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=3[C:3]=2[CH2:10][CH2:11][O:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C1C=C(C2=CC=CC=C12)CCO
Name
Quantity
22.6 g
Type
reactant
Smiles
C(CCC(=O)C)(=O)O
Name
Quantity
3 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
alkali-aluminum silicate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at ambient temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1(OCCC2=C1CC=1C=CC=CC12)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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